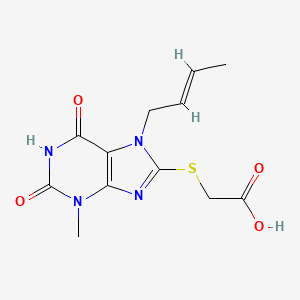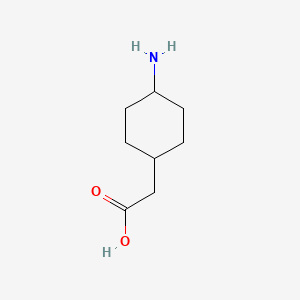![molecular formula C22H20N4O3S3 B2838830 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 1021251-26-2](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds have shown comparable activity to doxorubicin, suggesting their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl derivatives, including thiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds displayed significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and showed high anti-inflammatory and analgesic activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of such compounds in agricultural pest management (Fadda et al., 2017).
Imaging and Diagnostic Applications
Radioligands based on thiazolo[4,5-d]pyrimidine structures have been developed for imaging translocator proteins (18 kDa) using positron emission tomography (PET). These compounds offer insights into the molecular imaging of brain inflammation and neurodegeneration (Dollé et al., 2008).
Antiparkinsonian Activity
Urea and thiourea derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity. These studies indicate their potential in addressing neurodegenerative diseases like Parkinson's disease through modulation of oxidative stress and inhibition of catalepsy induced by haloperidol (Azam, Alkskas, & Ahmed, 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one. This intermediate is then reacted with 2-bromoacetic acid ethyl ester to form ethyl 2-(3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-5-ylthio)acetate. The final compound is obtained by reacting this intermediate with o-toluidine in the presence of a base and then hydrolyzing the ester group to form 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "2-bromoacetic acid ethyl ester", "o-toluidine", "base", "acid" ], "Reaction": [ "Condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one", "Reaction of the intermediate with 2-bromoacetic acid ethyl ester to form ethyl 2-(3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-5-ylthio)acetate", "Reaction of the intermediate with o-toluidine in the presence of a base to form 2-((3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide", "Hydrolysis of the ester group to form the final compound" ] } | |
CAS-Nummer |
1021251-26-2 |
Molekularformel |
C22H20N4O3S3 |
Molekulargewicht |
484.61 |
IUPAC-Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-15-10-8-14(9-11-15)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI-Schlüssel |
VRXUCLKSHINUSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C)SC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)

![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)

![N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2838768.png)

